Chemical Profiling and Pharmacological Applications of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one: A Technical Whitepaper
Chemical Profiling and Pharmacological Applications of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one: A Technical Whitepaper
Executive Summary
In the landscape of targeted therapeutics, small-molecule inhibitors of protein-protein interactions (PPIs) represent a challenging yet highly rewarding frontier. This whitepaper provides a comprehensive technical analysis of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one (often abbreviated as 3-MDQ or 3-morpholinoisocarbostyril), a specialized heterocyclic compound cataloged under CAS 18630-98-3. Identified through High-Throughput Screening (HTS) as a hit compound for the inhibition of Apoptotic protease-activating factor 1 (Apaf-1), 3-MDQ offers a compelling scaffold for mitigating dysregulated apoptosis in conditions such as ischemia-reperfusion injury and neurodegeneration.
As a Senior Application Scientist, I have structured this guide to bridge theoretical physicochemical profiling with actionable, self-validating laboratory protocols, ensuring that researchers can reliably synthesize and evaluate this compound.
Structural and Physicochemical Profiling
The drug-likeness of a compound dictates its journey from an in vitro hit to a viable in vivo probe. 3-MDQ consists of an isocarbostyril (1,2-dihydroisoquinolin-1-one) core substituted at the C3 position with a morpholine ring. This specific topological arrangement yields highly favorable pharmacokinetic parameters.
The quantitative data summarized below demonstrates strict compliance with Lipinski’s Rule of Five, indicating excellent potential for passive membrane permeability—a strict requirement for targeting cytosolic proteins like Apaf-1.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₁₃H₁₄N₂O₂[1] | Defines the core isocarbostyril-morpholine scaffold. |
| Molecular Weight | 230.26 g/mol [1] | Highly favorable for oral bioavailability (< 500 Da). |
| LogP (XLogP3) | 1.3[1] | Optimal lipophilicity for passive membrane diffusion. |
| Topological Polar Surface Area | 41.6 Ų[1] | Excellent predictor for intracellular and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1[1] | Satisfies Lipinski's Rule (≤ 5); minimizes the desolvation penalty upon target binding. |
| Hydrogen Bond Acceptors | 3[1] | Provides sufficient interaction points for target protein binding pockets. |
Mechanistic Pharmacology: Apaf-1 Inhibition
Apaf-1 is the central structural component of the intrinsic apoptosis pathway. Upon cellular stress, mitochondria release cytochrome c, which binds to the WD40 domain of cytosolic Apaf-1. This binding triggers a nucleotide exchange (dATP for dADP), inducing a massive conformational shift that allows Apaf-1 to oligomerize into a heptameric complex known as the apoptosome . The apoptosome subsequently recruits and activates procaspase-9, executing cell death.
3-MDQ intervenes in this cascade. Screening data indicates that 3-MDQ acts as an Apaf-1 inhibitor with an IC₅₀ of approximately 8.83 µM. Mechanistically, small molecules in this class typically bind to the nucleotide-binding domain or the WD40 interfaces, sterically hindering the conformational changes required for apoptosome assembly.
Fig 1: Intervention of 3-MDQ in the Apaf-1 mediated intrinsic apoptosis signaling pathway.
Synthetic Methodology
To ensure reproducibility, the synthesis of 3-MDQ must be approached as a self-validating system. The most robust route involves the sequential functionalization of homophthalic acid. We utilize inline analytical checkpoints to guarantee regioselectivity before proceeding to the next step.
Phase 1: Synthesis of 1,3-Dichloroisoquinoline
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Causality: Homophthalic acid is treated with Phosphorus Oxychloride (POCl₃). POCl₃ acts as a dual-purpose reagent: it drives the dehydration of the diacid to form the bicyclic core and simultaneously chlorinates the tautomeric hydroxyl groups. This establishes the necessary leaving groups for subsequent functionalization.
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Protocol:
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Suspend 10 mmol of homophthalic acid in 15 mL of neat POCl₃.
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Reflux the mixture at 105°C for 4 hours under an inert argon atmosphere.
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Carefully quench the reaction by dropwise addition into crushed ice to hydrolyze excess POCl₃.
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Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation Checkpoint: Analyze the crude intermediate via GC-MS. The presence of a molecular ion peak at m/z 197/199 (with a 9:6:1 isotopic pattern characteristic of two chlorine atoms) confirms successful bicyclic formation.
Phase 2: Regioselective Hydrolysis to 3-Chloroisoquinolin-1(2H)-one
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Causality: The C1 position of 1,3-dichloroisoquinoline is significantly more electrophilic than C3 due to the electron-withdrawing effect of the adjacent ring nitrogen. Heating in aqueous acidic conditions selectively hydrolyzes the C1-Cl bond, yielding the thermodynamically stable lactam while preserving the C3-Cl bond.
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Protocol:
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Dissolve the crude 1,3-dichloroisoquinoline in a mixture of glacial acetic acid and water (4:1 v/v).
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Heat the solution to 90°C for 6 hours.
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Cool the reaction to room temperature, inducing the precipitation of the product.
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Filter the precipitate, wash with cold water, and dry under high vacuum.
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Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The appearance of a broad, exchangeable singlet around 11.0 ppm confirms the formation of the lactam N-H proton, validating the regioselective hydrolysis.
Phase 3: Nucleophilic Aromatic Substitution (SₙAr) with Morpholine
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Causality: The remaining C3-chloride is situated on a vinylogous amide system. The electron-withdrawing nature of the lactam carbonyl activates the C3 position towards . Morpholine, a strong secondary amine nucleophile, readily displaces the chloride under thermal conditions.
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Protocol:
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Dissolve 5 mmol of 3-chloroisoquinolin-1(2H)-one in 10 mL of anhydrous N,N-dimethylformamide (DMF).
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Add 15 mmol (3 equivalents) of morpholine. The excess acts as both the nucleophile and the acid scavenger for the generated HCl.
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Stir the mixture at 120°C for 12 hours.
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Cool to room temperature and pour into ice water to precipitate the crude 3-MDQ.
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Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to achieve >95% purity.
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Self-Validation Checkpoint: Conduct LC-HRMS. A measured [M+H]⁺ peak at 231.1128 Da confirms the exact mass of the target compound (C₁₃H₁₄N₂O₂).
In Vitro Evaluation Protocol
To evaluate the inhibitory potency of 3-MDQ against Apaf-1, we utilize a reconstituted in vitro apoptosome assay based on established HTS parameters.
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Causality: Apaf-1 requires cytochrome c and dATP to oligomerize and activate procaspase-9, which subsequently activates procaspase-3. By using a fluorogenic caspase-3 substrate (Ac-DEVD-AFC), we can continuously monitor the kinetics of the entire cascade. Measuring the initial velocity (V₀) rather than a single endpoint is a critical self-validating feature: it eliminates false positives caused by compound autofluorescence or aggregation, which are common artifacts with conjugated heterocycles.
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Protocol:
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Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
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Protein Assembly: In a 384-well black microplate, add recombinant human Apaf-1 (50 nM), cytochrome c (100 nM), and dATP (10 µM) in assay buffer.
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Compound Incubation: Dispense 3-MDQ (0.1 µM to 100 µM in DMSO) into the wells. Include a DMSO-only vehicle control and a known Apaf-1 inhibitor as a positive control. Incubate at 37°C for 30 minutes to allow equilibrium binding.
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Cascade Initiation: Add recombinant procaspase-9 (50 nM), procaspase-3 (100 nM), and the fluorogenic substrate Ac-DEVD-AFC (50 µM).
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Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Ex: 400 nm, Em: 505 nm) every 2 minutes for 60 minutes at 37°C.
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Self-Validation Checkpoint: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against the log concentration of 3-MDQ to derive the IC₅₀ using a 4-parameter logistic regression. Successful execution should yield an IC₅₀ near the documented ~8.83 µM baseline.
References
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National Center for Biotechnology Information. "3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one | C13H14N2O2 | CID 3281033." PubChem. [Link]
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BindingDB. "Ki Summary for Ligand BDBM71270 (Apoptotic protease-activating factor 1)." BindingDB. [Link]
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National Center for Biotechnology Information. "PubChem Bioassay Record for AID 484272." PubChem. [Link]
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Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons. [Link]
